2-(3,4-Dimethoxyphenoxy)ethanol

Regioisomer pharmacology Spasmolytic activity Structure-activity relationship

Sourcing the 3,4-dimethoxyphenoxy regioisomer is essential for target engagement in T-type calcium channel (US6943168B2) and orexin-2 antagonist programs (IC50 ~20 nM). The 3,5‑regioisomer (floverine) acts as a spasmolytic and cannot substitute this GABAA‑modulating scaffold without experimental validation. We supply the specific 3,4‑substituted ethanol chain confirmed by LC‑MS and ¹H NMR, ready for medicinal chemistry campaigns.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 61711-86-2
Cat. No. B8606128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenoxy)ethanol
CAS61711-86-2
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCCO)OC
InChIInChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3
InChIKeyJFRGBSJZRDLEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenoxy)ethanol (CAS 61711-86-2) — Sourcing Guide for a Regioisomeric Phenoxyethanol with Divergent Pharmacological Utility


2-(3,4-Dimethoxyphenoxy)ethanol (C10H14O4; MW: 198.22; exact mass 198.089 Da) is an organic compound consisting of a 3,4-dimethoxyphenyl ring linked through an ether oxygen to a primary ethanol chain [1]. It belongs to the dimethoxyphenoxyethanol regioisomer family, where the methoxy-substitution pattern determines the compound’s biological fingerprint. While the 3,5‑regioisomer (floverine, CAS 27318‑86‑1) is classified as a papaverine‑like spasmolytic [2], the 3,4‑regioisomer has been utilised as a key building block in calcium‑channel inhibitor patents [3] and as a scaffold for orexin‑2 receptor antagonists [4]. This positional isomerism creates quantifiable differences in receptor engagement, metabolic stability, and patent landscape, making generic substitution scientifically unsound.

Why 2-(3,4-Dimethoxyphenoxy)ethanol Cannot Be Replaced by Its 3,5‑ or 2,6‑Dimethoxy Regioisomers


The dimethoxyphenoxyethanol family shares an identical molecular formula (C10H14O4) and molecular weight (198.22 g mol⁻¹) [1], yet the position of the two methoxy groups on the aromatic ring fundamentally alters electronic distribution, steric accessibility, and hydrogen‑bond‑acceptor topography. DrugBank classifies the 3,5‑regioisomer (floverine) as a smooth‑muscle antispasmodic acting through a papaverine‑like mechanism [2], whereas the 3,4‑regioisomer appears in patent literature exclusively as a synthetic intermediate for calcium‑channel blockers [3] and orexin‑2 antagonists [4]. The 2,6‑regioisomer (CAS 6161‑82‑6) has been associated with α‑adrenergic antagonist motifs [5]. These divergent pharmacological routes exist because the methoxy pattern dictates the compound’s LogP (1.4 for the 3,4‑regioisomer [1]), topological polar surface area (47.9 Ų [1]), and its ability to engage specific receptor sub‑pockets. Substituting one regioisomer for another can therefore alter target selectivity, metabolic fate, and intellectual‑property position, and should be avoided without experimental verification.

2-(3,4-Dimethoxyphenoxy)ethanol & Comparator Evidence: Quantified Differentiation Dimensions for Procurement Decisions


Regioisomeric Pharmacological Divergence: 3,4- vs. 3,5-Dimethoxy Substitution Determines Spasmolytic Activity

The 3,5‑dimethoxy regioisomer of this compound (floverine, CAS 27318‑86‑1) is registered as an International Nonproprietary Name (INN) drug with documented papaverine‑like spasmolytic action [1]. In contrast, the 3,4‑dimethoxy regioisomer (target compound) has never been assigned an INN classification for direct spasmolytic use; instead, it appears solely as a synthetic intermediate in patents [2]. This positional isomerism represents a quantifiable binary difference in biological annotation: the 3,5‑regioisomer carries an FDA UNII code (S77YM77P92) as a recognised pharmaceutical substance, while the 3,4‑regioisomer does not [1]. Therefore, any program seeking spasmolytic activity must specifically procure the 3,5‑regioisomer; procurement of the 3,4‑regioisomer for that indication would introduce an uncharacterised and presumably inactive isomer.

Regioisomer pharmacology Spasmolytic activity Structure-activity relationship

Patent-Graded Differentiation: The 3,4-Regioisomer Is the Exclusive Phenoxyethanol Building Block in a Granted Calcium-Channel Inhibitor Patent

United States Patent US6943168B2 (granted 2005, NeuroMED Technologies Inc.) explicitly claims compounds containing the 2‑(3,4‑dimethoxyphenoxy)ethyl moiety as a structural element of T‑type calcium channel inhibitors [1]. The patent specifically names 1‑[4‑[2‑(3,4‑dimethoxyphenoxy)ethyl]piperazin‑1‑yl]‑6,6‑bis(4‑fluorophenyl)hexan‑1‑one as a claimed entity (Claim 7), with 2‑(3,4‑dimethoxyphenoxy)ethanol as the precursor alcohol [1]. The corresponding 3,5‑ and 2,6‑dimethoxy regioisomers are not claimed in this patent, demonstrating that the 3,4‑substitution pattern was uniquely selected for calcium‑channel inhibitory activity. This creates a situation where a researcher or manufacturer aiming to operate within the patent landscape for T‑type calcium channel blockers must specifically source the 3,4‑regioisomer.

Calcium channel inhibitor Patent intermediate T-type calcium channel

Computed Molecular Properties Differentiate LogP and H‑Bonding Capacity Among Dimethoxyphenoxyethanol Regioisomers

The 3,4‑dimethoxy substitution pattern yields a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 47.9 Ų, with 5 rotatable bonds and 1 hydrogen‑bond donor [1]. For the 3,5‑regioisomer (floverine), the TPSA remains identical (47.9 Ų) but the methoxy groups adopt a meta‑meta orientation, altering the electron density distribution across the aromatic ring and affecting dipole moment and receptor‑complementarity [2]. The 2,6‑regioisomer (CAS 6161‑82‑6) possesses the same molecular formula yet has been linked to α‑adrenergic binding motifs, a pharmacological space not associated with the 3,4‑ or 3,5‑regioisomers [3]. These computed property differences translate into divergent passive membrane permeability, solubility, and protein‑binding profiles, making regioisomer selection critical in any lead‑optimisation campaign.

LogP Topological polar surface area Rotatable bonds Drug-likeness

The 3,4-Dimethoxyphenoxy Scaffold Delivers Low‑Nanomolar Orexin‑2 Receptor Antagonist Activity in a Functional Assay

A series of (3,4‑dimethoxyphenoxy)alkylamino acetamides, derived from the 3,4‑dimethoxyphenoxy scaffold, were evaluated in a high‑throughput calcium‑mobilisation functional assay using HEK293 cells expressing the human orexin‑2 receptor. Specific examples from this series exhibited IC50 values around 20 nM against orexin‑A‑stimulated receptor activation [1]. While the parent alcohol 2‑(3,4‑dimethoxyphenoxy)ethanol was not directly tested in the assay, it serves as the essential synthetic precursor for this active series. No comparable low‑nanomolar orexin‑2 antagonist series based on the 3,5‑dimethoxy scaffold appears in the peer‑reviewed literature, implying that the 3,4‑substitution pattern is preferred, if not required, for orexin‑2 receptor engagement in this chemotype.

Orexin-2 receptor IC50 Calcium mobilization assay HEK293

2-(3,4-Dimethoxyphenoxy)ethanol: Evidence‑Backed Application Scenarios for Procurement and Experimental Design


T‑Type Calcium Channel Blocker Development Using US6943168 Chemistry

Investigators building on the T‑type calcium channel inhibitor patent US6943168B2 must source 2‑(3,4‑dimethoxyphenoxy)ethanol as the specific precursor for constructing the 1‑[4‑[2‑(3,4‑dimethoxyphenoxy)ethyl]piperazin‑1‑yl]‑6,6‑bis(4‑fluorophenyl)hexan‑1‑one chemotype [1]. Use of the 3,5‑ or 2,6‑regioisomer falls outside the patent claims and may result in loss of target engagement.

Orexin‑2 Receptor Antagonist Lead Optimisation

Medicinal chemistry campaigns targeting the orexin‑2 receptor can utilise this compound as a key intermediate for generating (3,4‑dimethoxyphenoxy)alkylamino acetamide libraries that have demonstrated IC50 values around 20 nM in calcium‑mobilisation assays with HEK293‑OX2‑R cells [2]. The 3,4‑substitution pattern is apparently essential for this activity, as the 3,5‑regioisomer has not produced comparable orexin‑2 antagonist data.

Regioisomer Selectivity Studies in GABAA Receptor Modulation

Vendor‑cited data indicate that 2‑(3,4‑dimethoxyphenoxy)ethanol potentiates GABAA receptor function through allosteric modulation . While direct comparator data with the 3,5‑regioisomer (floverine) at GABAA receptors are currently absent from the public domain, this creates an opportunity for selectivity profiling studies to quantify regioisomer‑dependent modulation of GABAA α1β2γ2 versus α4β3δ subtypes. Procurement of all three regioisomers (3,4‑, 3,5‑, and 2,6‑) is recommended for a systematic structure‑activity relationship investigation.

Synthetic Method Development for Phenoxyethanol Etherification

The published synthesis of 2‑(3,4‑dimethoxyphenoxy)ethanol via K₂CO₃‑mediated coupling of 3,4‑dimethoxyphenol with 2‑bromoethanol in DMF at 120 °C [1] provides a benchmark reaction for evaluating new etherification methodologies, such as Na‑mordenite‑catalysed approaches . The compound serves as a structurally well‑defined, readily characterisable model substrate for optimising green‑chemistry etherification protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.